2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a tetrahydroquinoline moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline intermediate, which is then functionalized with a methoxyethyl group. The final step involves the bromination of the benzamide moiety under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-methoxyethyl)benzamide
- 2-bromo-N-methylbenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the presence of the tetrahydroquinoline moiety, which imparts distinct chemical and biological properties
Biological Activity
Introduction
2-Bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- IUPAC Name: this compound
- Molecular Formula: C19H21BrN2O2
- Molecular Weight: 389.3 g/mol
- CAS Number: 1172081-05-8
Structural Characteristics
The compound features a bromine atom and a methoxyethyl group attached to a tetrahydroquinoline core, which is further linked to a benzamide moiety. This unique structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21BrN2O2 |
Molecular Weight | 389.3 g/mol |
CAS Number | 1172081-05-8 |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Antimicrobial Properties: Similar to other sulfonamide derivatives, it may mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and disrupting folate synthesis in bacteria.
- Anticancer Activity: Preliminary studies suggest the compound could induce apoptosis in cancer cells by modulating Bcl-2 family proteins and affecting mitochondrial pathways .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are well-known for their effectiveness against various bacterial strains. The mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis .
Anticancer Potential
Recent studies have explored the anticancer effects of related compounds. For example:
- Cell Line Studies: Compounds derived from similar scaffolds demonstrated varying degrees of cytotoxicity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values ranged from low micromolar concentrations (e.g., 7.17 µM for some derivatives) indicating potent activity against cancer cells .
Table: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 7.17 |
Compound B | A-549 | 12.93 |
2-Bromo-N-(...)-benzamide | MCF-7 | TBD |
Case Studies
A case study on similar tetrahydroquinoline derivatives revealed that modifications in the side chains significantly impacted their anticancer activity. The introduction of halogen substituents enhanced their lipophilicity and biological efficacy .
Comparative Analysis with Related Compounds
Comparison with Sulfonamide Derivatives:
The unique combination of the tetrahydroquinoline core and the sulfonamide group in this compound distinguishes it from simpler sulfonamides like sulfamethoxazole or trimethoprim.
Compound | Structure Type | Biological Activity |
---|---|---|
Sulfamethoxazole | Simple sulfonamide | Antibacterial |
Trimethoprim | Simple sulfonamide | Antibacterial |
2-Bromo-N-(...)-benzamide | Tetrahydroquinoline | Antimicrobial & Anticancer |
Properties
IUPAC Name |
2-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-12-11-22-10-4-5-14-8-9-15(13-18(14)22)21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDOCIJLCBIUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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